molecular formula C6H7F3O4S B1457208 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate CAS No. 1227068-80-5

5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate

Cat. No.: B1457208
CAS No.: 1227068-80-5
M. Wt: 232.18 g/mol
InChI Key: NNSUUFNJFLMWSG-UHFFFAOYSA-N
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Description

5,6-Dihydro-2H-pyran-3-yl trifluoromethanesulfonate: is a chemical compound that belongs to the class of trifluoromethanesulfonates. It is characterized by the presence of a trifluoromethanesulfonate group attached to a 5,6-dihydro-2H-pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate typically involves the Prins cyclization of homopropargylic alcohols with aldehydes in the presence of triflic acid. This reaction proceeds efficiently and regioselectively to form the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-2H-pyran-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

    Solvents: Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.

Major Products: The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for use in pharmaceuticals and other applications .

Mechanism of Action

The mechanism of action of 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The pyran ring can also participate in various cyclization and coupling reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethanesulfonate group in 5,6-dihydro-2H-pyran-3-yl trifluoromethanesulfonate enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to participate in a wide range of chemical reactions distinguishes it from other pyran derivatives .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-5-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-2-1-3-12-4-5/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSUUFNJFLMWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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